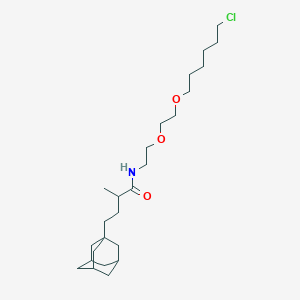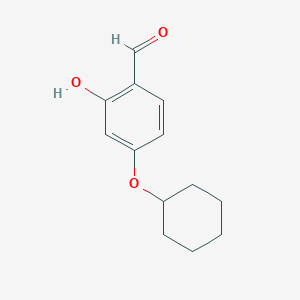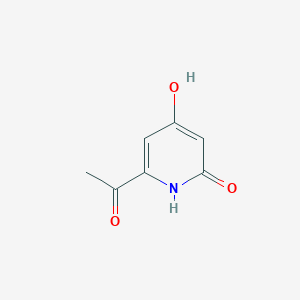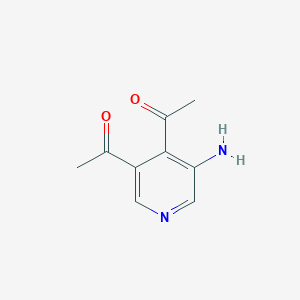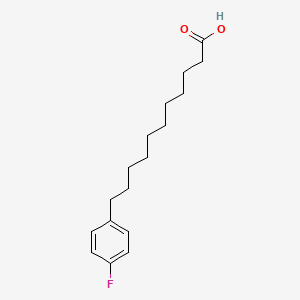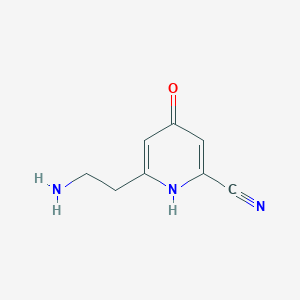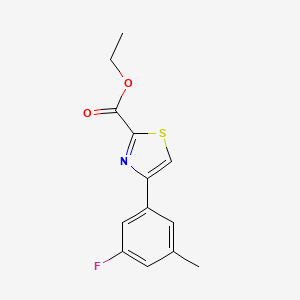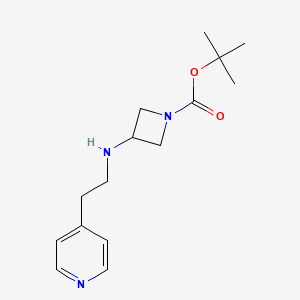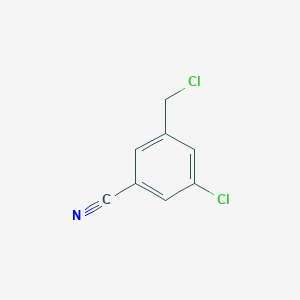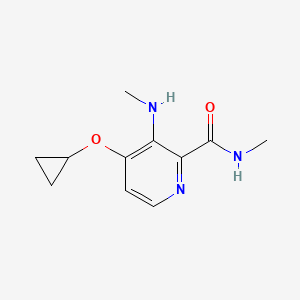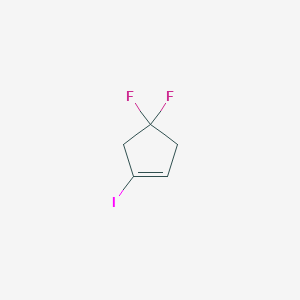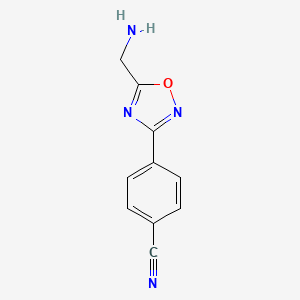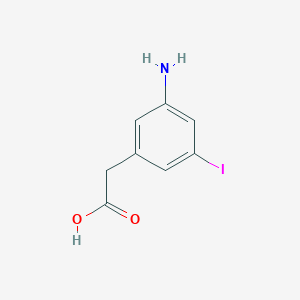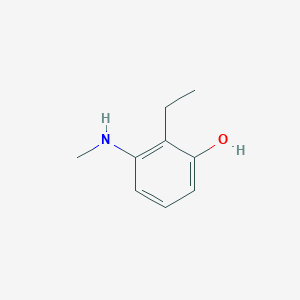
2-Ethyl-3-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitro groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
2-Ethyl-3-(methylamino)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenol group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylamino group may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminophenol: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
Phenylephrine: Contains a similar phenol structure but with additional functional groups that confer distinct pharmacological properties.
Uniqueness
2-Ethyl-3-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which contribute to its specific chemical reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-ethyl-3-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-8(10-2)5-4-6-9(7)11/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
AFYSQEYSQNFPPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


